molecular formula C19H17ClN4O5 B8506718 1h-Indazole-1-carboxylic acid,3-[(3-chlorobenzoyl)amino]-5-nitro-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,3-[(3-chlorobenzoyl)amino]-5-nitro-,1,1-dimethylethyl ester

Cat. No.: B8506718
M. Wt: 416.8 g/mol
InChI Key: WZKRIRVADKFFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,3-[(3-chlorobenzoyl)amino]-5-nitro-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H17ClN4O5 and its molecular weight is 416.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17ClN4O5

Molecular Weight

416.8 g/mol

IUPAC Name

tert-butyl 3-[(3-chlorobenzoyl)amino]-5-nitroindazole-1-carboxylate

InChI

InChI=1S/C19H17ClN4O5/c1-19(2,3)29-18(26)23-15-8-7-13(24(27)28)10-14(15)16(22-23)21-17(25)11-5-4-6-12(20)9-11/h4-10H,1-3H3,(H,21,22,25)

InChI Key

WZKRIRVADKFFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-5-nitroindazole-1-carboxylic acid tert-butyl ester (600 mg, 2 mmol) was dissolved in dry pyridine (15 mL) under nitrogen. The solution was cooled on an ice bath and 3-chlorobenzoyl chloride (0.3 mL, 2 mmol) added. After 6 hours, the mixture was diluted with EtOAc, washed with 1M hydrochloric acid solution (×3) and brine then dried over magnesium sulfate and concentrated to a solid. Purification by column chromatography (silica, 7:3 petrol)-EtOAc) afforded the title compound as a solid (300 mg, 39%); 1H NMR (400 MHz, CDCl3) 1.77 (9H, s), 7.52 (1H, t), 7.62 (1H, d), 7.90 (1H, d), 8.07 (1H, m), 8.32 (1H, d), 8.45 (1H, d), 9.22 (1H, brs), 9.32 (1H, s); MS (ES+) m/e=417.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

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